(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride
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Overview
Description
(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride is a chemical compound with a complex structure that includes a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine typically involves multiple steps:
Formation of the Benzoannulene Core: The initial step often involves the cyclization of appropriate precursors to form the benzoannulene structure. This can be achieved through methods such as the Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclic structure.
Amination: The conversion of the benzoannulene derivative to the corresponding amine involves the introduction of an amine group. This can be done using reagents like ammonia or amines under reductive amination conditions.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient processing, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as amines to amides. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. For example, halogenation can introduce halogen atoms into the structure using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (bromine, chlorine), bases (sodium hydroxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce amides or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of amine-containing molecules with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability as a hydrochloride salt makes it suitable for various applications, including as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The benzoannulene core provides a rigid structure that can fit into specific binding sites, modulating the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)amine
- (6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)methanamine
Uniqueness
Compared to similar compounds, (9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride is unique due to the presence of the methyl group at the 9-position and its hydrochloride form. These features enhance its stability and solubility, making it more suitable for certain applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-6-7-11(9-14)8-12-4-2-3-5-13(10)12;/h2-5,10-11H,6-9,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTDKYGNGSZNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=CC=CC=C12)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344677-89-8 |
Source
|
Record name | {9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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